molecular formula C9H7ClFN B1350552 6-Chloro-2-Fluoro-3-Methylphenylacetonitrile CAS No. 261762-95-2

6-Chloro-2-Fluoro-3-Methylphenylacetonitrile

Cat. No. B1350552
M. Wt: 183.61 g/mol
InChI Key: CLBCEUZXYYSRHL-UHFFFAOYSA-N
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Description

6-Chloro-2-Fluoro-3-Methylphenylacetonitrile is a chemical compound with the molecular formula C9H7ClFN and a molecular weight of 183.6112.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 6-Chloro-2-Fluoro-3-Methylphenylacetonitrile.



Molecular Structure Analysis

The molecular structure of 6-Chloro-2-Fluoro-3-Methylphenylacetonitrile consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom2.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 6-Chloro-2-Fluoro-3-Methylphenylacetonitrile.



Physical And Chemical Properties Analysis

6-Chloro-2-Fluoro-3-Methylphenylacetonitrile has a molecular weight of 183.6112. It is typically stored at ambient temperature1.


Scientific Research Applications

Synthesis and Chemical Transformations

6-Chloro-2-Fluoro-3-Methylphenylacetonitrile serves as an important intermediate in various chemical syntheses, particularly in the preparation of chloronitriles and chloroesters. It is utilized in the anionic chlorination of alkylnitriles, demonstrating a method that tolerates numerous functional groups and operates under mild conditions. This approach addresses the challenge of synthesizing alpha-chloronitriles, highlighting its versatility in organic synthesis (Pitta & Fleming, 2010).

Crystal Structure Analysis

The compound is also explored in crystallography to understand its structural properties better. For example, the crystal structure of a related compound, 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, was determined to confirm the olefinic bond geometry and obtain molecular conformation details. Such structural analyses are crucial for designing bioactive heterocycles and understanding the influence of fluorine atoms in medicinal chemistry (Naveen et al., 2006).

Fluorination Techniques

The use of 6-Chloro-2-Fluoro-3-Methylphenylacetonitrile extends to the development of fluorination techniques. Research in this area explores the reaction of methyl d-hexopyranosides with diethylaminosulfur trifluoride (DAST) in acetonitrile, leading to the synthesis of fluorinated products. Such studies are critical for synthesizing fluorine-containing organic compounds, which are significantly represented in various therapeutic areas (Vera-Ayoso et al., 2004).

Environmental Sensitivity and Photophysical Properties

Moreover, research into the synthesis of environmentally sensitive fluorophores demonstrates the application of chlorine-substituted naphthalimide-based compounds. These studies focus on the efficient synthesis and labeling of amino acids, revealing the high quantum yields of the compounds in various solvents. This research contributes to the development of novel fluorescent probes with potential applications in biological imaging and analysis (Katritzky et al., 2010).

Safety And Hazards

This compound is labeled with the signal word “Warning” and has hazard statements H302+H312+H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection1.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of research or applications for 6-Chloro-2-Fluoro-3-Methylphenylacetonitrile.


Please note that this information is based on the search results available and may not be comprehensive. For a detailed analysis, please refer to scientific literature or consult a chemistry professional.


properties

IUPAC Name

2-(6-chloro-2-fluoro-3-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN/c1-6-2-3-8(10)7(4-5-12)9(6)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBCEUZXYYSRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378645
Record name 6-Chloro-2-Fluoro-3-Methylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-Fluoro-3-Methylphenylacetonitrile

CAS RN

261762-95-2
Record name 6-Chloro-2-fluoro-3-methylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-Fluoro-3-Methylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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